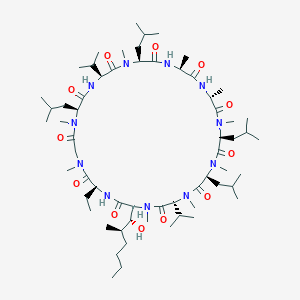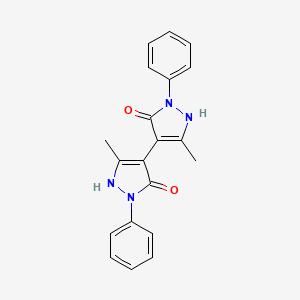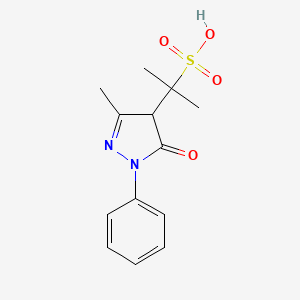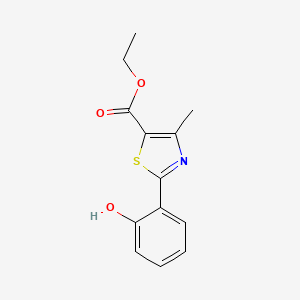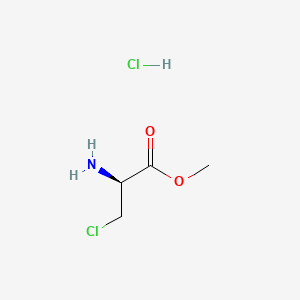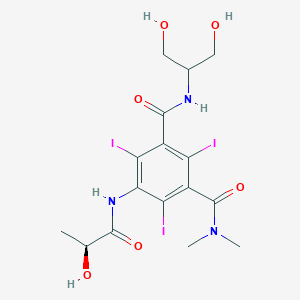
Acarbose EP Impurity F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acarbose EP Impurity F is a complex oligosaccharide . It is also known as 4-O-α-acarbosyl-D-glucopyranose and Acarbose USP impurity F . It is an impurity formed during the industrial production of Acarbose, which is generated by certain strains of Actinoplanes utahensis .
Molecular Structure Analysis
The molecular formula of Acarbose EP Impurity F is C31H53NO23 . The molecular weight is 807.7 . The chemical name is O-4,6-Dideoxy-4-[[ (1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-d-glucopyranose .Aplicaciones Científicas De Investigación
Integrated LC-NMR and LC-MS Approach
Novak et al. (2005) demonstrated the effectiveness of using an integrated liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-mass spectrometry (LC-MS) approach for acarbose bulk drug impurity profiling. This methodology allowed for the identification of main components in the acarbose sample, including known and unknown impurities (Novak et al., 2005).
LC-MS/MS and NMR for Characterization
Maruthi R et al. (2020) developed LC-MS/MS and NMR analytical methods for recognizing and characterizing key impurities in Acarbose, including impurities detected in Acarbose hydrate bulk drug substance (Maruthi R, Chandan R S, & Anand Kumar Tengli, 2020).
Enhanced Production and Reduced Impurity Formation
Yaping Xue et al. (2013) investigated the addition of C7N-aminocyclitols to enhance acarbose production and concurrently reduce impurity formation in the fermentation of Actinoplanes utahensis ZJB-08196. Validamine was found to be effective in increasing acarbose titer while decreasing impurity C concentration (Xue et al., 2013).
Corrosion Inhibition in Mild Steel
Acarbose has been explored as a corrosion inhibitor for mild steel in acidic media. Bashir et al. (2020) found that acarbose acts as a mixed-type inhibitor, offering an appreciable inhibition efficiency and adhering to the Langmuir adsorption isotherm (Bashir et al., 2020).
Extraction from Fermentation Broth
Hu Xuequn (2011) described the use of ultrafiltration and nanofiltration membranes for the separation and extraction of acarbose from fermentation broth. This process significantly improved the final concentration and extraction yield of acarbose (Hu Xuequn, 2011).
HPLC Method for Determination
Azam Sadat Montazeri et al. (2018) developed a stability-indicating HPLC method for determining acarbose in pharmaceutical forms, verifying the method's efficacy in identifying acarbose and its impurities (Montazeri et al., 2018).
Enhanced Wound Healing in Diabetes
Xue Han et al. (2017) demonstrated that acarbose can hasten wound healing in diabetes, potentially via the Akt/eNOS signaling pathway. This finding is significant for diabetic patients suffering from refractory wounds (Han et al., 2017).
Improved Health and Lifespan in Aging Mice
D. Harrison et al. (2019) found that acarbose can increase lifespan and improve health in aging mice. This research points towards potential applications of acarbose in aging and age-related diseases (Harrison et al., 2019).
Insulin Sensitivity in Elderly Patients
G. Meneilly et al. (2000) studied the effects of acarbose on insulin sensitivity in elderly diabetic patients, showing that acarbose can increase insulin sensitivity without affecting insulin release (Meneilly et al., 2000).
Propiedades
Número CAS |
83116-09-0 |
|---|---|
Nombre del producto |
Acarbose EP Impurity F |
Fórmula molecular |
C31H53NO23 |
Peso molecular |
807.76 |
Apariencia |
Solid Powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(3R,5S)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4R,5S,6R)-5-(((2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-(((1S,4S,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydroxy-6-(hydroxymethy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



